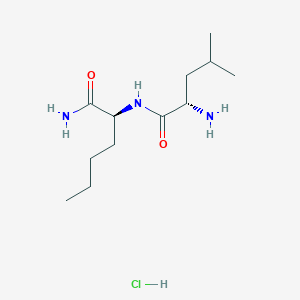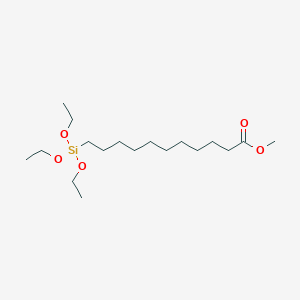![molecular formula C13H29O7P B6342916 (6-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-hexyl)phosphonic acid, 95% CAS No. 1049677-18-0](/img/structure/B6342916.png)
(6-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-hexyl)phosphonic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-hexyl)phosphonic acid, 95% (hereafter referred to as “MEEPA”) is a phosphonate derivative of hexyl alcohol. It is a white powder with a melting point of 65-67 °C, and is soluble in water, methanol, and ethanol. MEEPA is an important reagent in organic synthesis, and has a wide range of applications in both scientific research and laboratory experiments.
Wirkmechanismus
The mechanism of action of MEEPA is not well understood, but it is thought to involve the formation of a phosphonate ester intermediate, which is then hydrolyzed to yield the desired product. It is believed that the hydrolysis of the phosphonate ester is the rate-limiting step in the reaction.
Biochemical and Physiological Effects
MEEPA is not known to have any significant biochemical or physiological effects. It is generally considered to be non-toxic and non-irritating.
Vorteile Und Einschränkungen Für Laborexperimente
MEEPA is a versatile reagent for use in organic synthesis, and has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable under a wide range of conditions. It is also highly soluble in water and other polar solvents, making it an ideal reagent for aqueous reactions. One of the main limitations of MEEPA is its relatively low solubility in non-polar solvents, which limits its use in certain reactions.
Zukünftige Richtungen
The potential applications of MEEPA are still being explored. Future research could focus on its use as a catalyst in the synthesis of more complex organic molecules, as well as its potential applications in pharmaceuticals and agrochemicals. Additionally, further research could be conducted on the mechanism of action of MEEPA, as well as its biochemical and physiological effects. Finally, further research could be conducted to explore the use of MEEPA in the synthesis of materials and polymers.
Synthesemethoden
MEEPA is synthesized by a reaction between hexyl alcohol and phosphorus oxychloride. In this reaction, hexyl alcohol is first treated with phosphorus oxychloride in the presence of an acid catalyst, typically p-toluenesulfonic acid. The reaction yields a phosphonate ester, which is then hydrolyzed with a base such as sodium hydroxide to yield MEEPA.
Wissenschaftliche Forschungsanwendungen
MEEPA is a versatile reagent in organic synthesis and has been used extensively in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, as a ligand in coordination chemistry, and as a reagent for the synthesis of polymers and materials. MEEPA has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Eigenschaften
IUPAC Name |
6-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]hexylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29O7P/c1-17-7-8-19-11-12-20-10-9-18-6-4-2-3-5-13-21(14,15)16/h2-13H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXUIHUMASKPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCCCCCP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669815 |
Source


|
| Record name | 2,5,8,11-Tetraoxaheptadecan-17-ylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11-Tetraoxaheptadecan-17-ylphosphonic acid | |
CAS RN |
1049677-18-0 |
Source


|
| Record name | 2,5,8,11-Tetraoxaheptadecan-17-ylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone](/img/structure/B6342838.png)



![3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342859.png)
![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl hydrochloride](/img/structure/B6342867.png)
![4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride](/img/structure/B6342883.png)
![2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6342886.png)





